molecular formula C8H6BrClO B13918661 3-Bromo-5-methylbenzoyl chloride

3-Bromo-5-methylbenzoyl chloride

Cat. No.: B13918661
M. Wt: 233.49 g/mol
InChI Key: VLMVTVHLPOCPAZ-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylbenzoyl chloride typically involves the bromination of 5-methylbenzoyl chloride. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals and improves overall safety .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed:

    Substitution: 3-Bromo-5-methylbenzamide, 3-Bromo-5-methylbenzoate esters.

    Reduction: 3-Bromo-5-methylbenzyl alcohol.

    Oxidation: 3-Bromo-5-methylbenzoic acid.

Scientific Research Applications

3-Bromo-5-methylbenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

  • 3-Bromo-5-methylbenzoic acid
  • 3-Bromo-5-methylbenzyl alcohol
  • 3-Bromo-5-methylbenzamide

Comparison: Compared to its similar compounds, 3-Bromo-5-methylbenzoyl chloride is unique due to its high reactivity as an acylating agent. This makes it particularly useful in the synthesis of acyl derivatives, which are important intermediates in organic synthesis. Its bromine and methyl substituents also provide additional sites for further chemical modifications, enhancing its versatility in various applications .

Properties

IUPAC Name

3-bromo-5-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVTVHLPOCPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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